molecular formula C22H26FN5O4S2 B10772092 4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 832715-08-9

4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B10772092
CAS No.: 832715-08-9
M. Wt: 507.6 g/mol
InChI Key: KRCCTTRJUJRZKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoro and methanesulfonyl groups: These functional groups are introduced through substitution reactions using reagents like fluorinating agents and methanesulfonyl chloride.

    Attachment of the piperidine moiety: The piperidine ring is attached via a nucleophilic substitution reaction.

    Final tert-butyl protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate.

Chemical Reactions Analysis

tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate undergoes various chemical reactions:

Scientific Research Applications

tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. It binds to receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

tert-butyl 4-{[1-(2-fluoro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate can be compared with similar compounds such as:

  • tert-butyl 4-{[1-(2-chloro-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate
  • tert-butyl 4-{[1-(2-bromo-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate
  • tert-butyl 4-{[1-(2-iodo-4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}piperidine-1-carboxylate

These compounds share a similar core structure but differ in the halogen substituents, which can influence their biological activity and chemical properties .

Properties

CAS No.

832715-08-9

Molecular Formula

C22H26FN5O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

tert-butyl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C22H26FN5O4S2/c1-22(2,3)32-21(29)27-9-7-14(8-10-27)33-20-16-12-26-28(19(16)24-13-25-20)18-6-5-15(11-17(18)23)34(4,30)31/h5-6,11-14H,7-10H2,1-4H3

InChI Key

KRCCTTRJUJRZKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F

Origin of Product

United States

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